(2-(Chloromethyl)benzyl)triphenylphosphonium chloride (2-(Chloromethyl)benzyl)triphenylphosphonium chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16268397
InChI: InChI=1S/C26H23ClP.ClH/c27-20-22-12-10-11-13-23(22)21-28(24-14-4-1-5-15-24,25-16-6-2-7-17-25)26-18-8-3-9-19-26;/h1-19H,20-21H2;1H/q+1;/p-1
SMILES:
Molecular Formula: C26H23Cl2P
Molecular Weight: 437.3 g/mol

(2-(Chloromethyl)benzyl)triphenylphosphonium chloride

CAS No.:

Cat. No.: VC16268397

Molecular Formula: C26H23Cl2P

Molecular Weight: 437.3 g/mol

* For research use only. Not for human or veterinary use.

(2-(Chloromethyl)benzyl)triphenylphosphonium chloride -

Specification

Molecular Formula C26H23Cl2P
Molecular Weight 437.3 g/mol
IUPAC Name [2-(chloromethyl)phenyl]methyl-triphenylphosphanium;chloride
Standard InChI InChI=1S/C26H23ClP.ClH/c27-20-22-12-10-11-13-23(22)21-28(24-14-4-1-5-15-24,25-16-6-2-7-17-25)26-18-8-3-9-19-26;/h1-19H,20-21H2;1H/q+1;/p-1
Standard InChI Key WHEQDLSGXBRHBV-UHFFFAOYSA-M
Canonical SMILES C1=CC=C(C=C1)[P+](CC2=CC=CC=C2CCl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Introduction

Synthesis and Production Methods

This compound is synthesized via a one-pot reaction involving triphenylphosphine and 2-chlorobenzyl chloride. The process leverages the exothermic nature of the reaction to maintain reflux conditions, avoiding external heating. Key steps include:

  • Reaction Mixture: Triphenylphosphine and 2-chlorobenzyl chloride in a water-benzyl chloride solvent system.

  • Stratification: The product separates as a water-soluble layer due to its high solubility, while unreacted benzyl chloride remains in the organic phase.

  • Purification: Microfiltration, crystallization by cooling, and vacuum drying yield a product with >98% purity and 98% yield under optimized conditions .

ParameterValue/Description
ReactantsTriphenylphosphine, 2-chlorobenzyl chloride
Solvent SystemWater/benzyl chloride mixture
Initial TemperatureReflux (exothermic heat utilization)
YieldUp to 98% (optimal conditions)
Purity>99.61% (HPLC)

Physical and Chemical Properties

The compound exhibits distinct physicochemical characteristics critical for its applications:

PropertyValue/Description
Molecular FormulaC₂₅H₂₁Cl₂P
Molecular Weight423.32 g/mol
Physical StateSolid (room temperature)
SolubilitySoluble in water, immiscible with acetone
Storage ConditionsRoom temperature, inert gas, <15°C
Hazard CodeHazard StatementPictogram
H315Causes skin irritation☠ (Corrosion)
H319Causes serious eye irritation☠ (Corrosion)
H335May cause respiratory irritation⚠ (Warning)

Exposure Routes: Inhalation, skin contact, or ingestion may lead to respiratory distress, severe eye damage, or systemic toxicity .

Organic Synthesis

The compound serves as a phosphonium salt precursor for synthesizing advanced organic molecules. Its chloromethyl group enables further functionalization, such as:

  • Wittig Reactions: Formation of alkenes via ylide intermediates.

  • Benzofuroxan Derivatives: Used in anti-Trypanosoma cruzi agents (e.g., Chagas disease treatments) .

Material Science

Incorporated into polymers or nanomaterials to enhance:

  • Conductivity: Via electron-rich phosphorus centers.

  • Thermal Stability: Due to robust quaternary phosphonium structure.

Comparative Research Findings

Industrial-scale synthesis parameters significantly impact yield and purity:

ParameterOptimal ConditionsSuboptimal Conditions
Water Quantity500 kg (reuse)300 kg (limited reuse)
Benzyl ChlorideExcess (107%)Insufficient (100 kg)
Yield98.08%79.54%–91.27%
Purity99.61%96.38%–99.29%

Data derived from patented methodologies .

Analytical Characterization

NMR and HPLC:

  • ¹H NMR: Confirms aromatic protons and chloromethyl group signals.

  • HPLC Purity: >98% as per supplier specifications .

Ecological and Regulatory Considerations

While ecotoxicity data remains limited, the compound’s hygroscopic nature necessitates controlled disposal to prevent environmental contamination. Compliance with GHS classifications ensures safe handling in research and industrial settings .

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